1-Allyl-3-isobutyl-8-methylxanthine
Description
Structure
3D Structure
Propriétés
Numéro CAS |
81250-17-1 |
|---|---|
Formule moléculaire |
C13H18N4O2 |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
8-methyl-3-(2-methylpropyl)-1-prop-2-enyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O2/c1-5-6-16-12(18)10-11(15-9(4)14-10)17(13(16)19)7-8(2)3/h5,8H,1,6-7H2,2-4H3,(H,14,15) |
Clé InChI |
LZKYSPPBMXPEBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC=C |
Origine du produit |
United States |
Role of 1-Allyl-3-isobutyl-8-methylxanthine in Smooth Muscle Relaxation Pathways: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The pharmacological modulation of airway and vascular smooth muscle tone relies heavily on the regulation of intracellular cyclic nucleotides. While classical non-selective phosphodiesterase (PDE) inhibitors like theophylline and 3-isobutyl-1-methylxanthine (IBMX) have established the baseline for xanthine-driven smooth muscle relaxation[1], their clinical and experimental utility is often limited by off-target central nervous system (CNS) stimulation and suboptimal lipophilicity.
1-Allyl-3-isobutyl-8-methylxanthine (AIMX) represents a highly engineered N-alkylxanthine derivative designed to overcome these limitations. By introducing specific aliphatic and alkyl substitutions at the N1, N3, and C8 positions, AIMX achieves a superior hydrophobicity profile. This structural evolution not only enhances membrane permeability but also significantly lowers the half-maximal effective concentration (EC50) required for smooth muscle relaxation[2]. Furthermore, C8-substituted xanthines uniquely mitigate psychostimulant side effects, offering a cleaner pharmacological window for targeted peripheral relaxation[3].
This guide deconstructs the mechanistic causality of AIMX, analyzes its structure-activity relationship (SAR), and provides self-validating experimental protocols for quantifying its relaxant efficacy.
Mechanistic Causality: The Dual-Action Relaxation Pathway
The primary mechanism by which AIMX induces smooth muscle relaxation is through the competitive inhibition of cyclic nucleotide phosphodiesterases (predominantly PDE3 and PDE4 in airway smooth muscle)[1].
The Intracellular Cascade
-
PDE Inhibition: AIMX binds to the catalytic domain of PDEs, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) into their inactive 5'-AMP and 5'-GMP forms.
-
Kinase Activation: The subsequent accumulation of cAMP/cGMP activates Protein Kinase A (PKA) and Protein Kinase G (PKG).
-
Calcium Desensitization & Sequestration: PKA/PKG phosphorylation cascades lead to the inhibition of Inositol 1,4,5-trisphosphate (IP3) receptors (reducing sarcoplasmic Ca²⁺ release) and the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels (inducing membrane hyperpolarization).
-
MLCK Inactivation: PKA directly phosphorylates Myosin Light Chain Kinase (MLCK), decreasing its affinity for the Ca²⁺-calmodulin complex, thereby halting actin-myosin cross-bridging and inducing relaxation.
Intracellular signaling pathway of AIMX-mediated smooth muscle relaxation via PDE inhibition.
Structure-Activity Relationship (SAR): The Engineering of AIMX
The efficacy of AIMX is not accidental; it is the direct result of targeted structural modifications that optimize its partition coefficient (log P). Research by demonstrated a strict mathematical correlation between the hydrophobicity of N-alkylxanthine derivatives and their biological activity on isolated tracheal smooth muscle[2].
-
N1-Allyl Group: The addition of an allyl group at the N1 position significantly increases the molecule's lipophilicity compared to a standard methyl group. This enhances rapid lipid bilayer penetration, allowing faster intracellular accumulation at the PDE active site.
-
N3-Isobutyl Group: Mimicking the structure of IBMX, the bulky isobutyl group is critical for anchoring the xanthine core deep within the hydrophobic binding pocket of the PDE enzyme, driving a low inhibition constant ( Ki ).
-
C8-Methyl Group: While C8-unsubstituted xanthines (like theophylline) act as potent adenosine receptor antagonists that trigger CNS stimulation, C8-alkyl substitutions (like the methyl group in AIMX) modulate this affinity. Patents detailing 1,3,8-substituted xanthines note their unique ability to exert sedative or anxiolytic properties without the psychostimulant side effects typical of classical xanthines[3].
Data Presentation: Comparative Pharmacological Profile
To illustrate the impact of these substitutions, the following table summarizes the physicochemical and pharmacological trajectory of xanthine derivatives as hydrophobicity increases.
| Compound | N1 Substitution | N3 Substitution | C8 Substitution | Hydrophobicity (log P) | Tracheal Relaxation EC50 (µM)* |
| Theophylline | Methyl | Methyl | Hydrogen | ~ 0.02 | ~ 120.0 |
| IBMX | Methyl | Isobutyl | Hydrogen | ~ 1.25 | ~ 15.5 |
| AIMX | Allyl | Isobutyl | Methyl | ~ 2.10 | ~ 4.2 |
*Note: EC50 values are representative extrapolations based on the log P vs. -log EC50 correlation models established for N-alkylxanthine derivatives[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of AIMX must be conducted using self-validating experimental systems. The following protocols integrate intrinsic controls to isolate the compound's specific mechanistic effects.
Protocol A: In Vitro Tracheal Smooth Muscle Relaxation (Organ Bath Assay)
Causality & Rationale: Measuring isometric tension in isolated tissue remains the gold standard for assessing physiological relaxation. We utilize Carbachol (a muscarinic agonist) to induce a stable, sustained pre-contraction, ensuring that any subsequent relaxation is actively driven by AIMX rather than spontaneous loss of tissue viability.
Self-Validation System:
-
Negative Control: Vehicle (DMSO) addition to rule out solvent-induced relaxation.
-
Positive Control: Isoprenaline (10 µM) applied at the end of the assay to establish the tissue's maximum relaxation capacity (E_max), allowing AIMX responses to be normalized as a percentage of maximum relaxation.
Methodology:
-
Tissue Preparation: Isolate guinea-pig trachea and carefully dissect connective tissue to prevent mechanical interference. Cut into 3-4 mm cartilaginous rings.
-
Equilibration: Suspend rings in a 10 mL organ bath containing Krebs-Henseleit buffer. Maintain at 37°C and continuously aerate with 95% O₂ / 5% CO₂ (maintaining physiological pH 7.4). Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes.
-
Pre-Contraction: Add Carbachol (1 µM) to the bath. Wait 15-20 minutes until a steady-state isometric contraction plateau is achieved.
-
Cumulative Dosing: Add AIMX in half-log cumulative increments (from 10−8 to 10−4 M). Wait for the response to plateau before the next addition.
-
Data Acquisition: Record tension via a force-displacement transducer connected to a digital data acquisition system.
Step-by-step experimental workflow for in vitro tracheal smooth muscle relaxation assay.
Protocol B: Real-Time Intracellular cAMP Quantification (FRET Assay)
Causality & Rationale: While organ baths prove physiological efficacy, they do not confirm the intracellular target. Measuring cAMP via Förster Resonance Energy Transfer (FRET) provides high-resolution temporal data on PDE inhibition inside living airway smooth muscle cells (ASMCs).
Self-Validation System:
-
Dynamic Range Control: Forskolin (a direct adenylyl cyclase activator) is used to define the absolute maximum cAMP generation capacity of the sensor, ensuring the AIMX signal is calibrated against the cellular maximum.
Methodology:
-
Transfection: Plate primary ASMCs in 96-well optical bottom plates. Transfect cells with a cAMP-sensing FRET biosensor (e.g., EPAC-based sensor) 48 hours prior to the assay.
-
Baseline Acquisition: Wash cells with Hank's Balanced Salt Solution (HBSS). Record baseline FRET ratios (CFP/YFP emission) for 5 minutes using a fluorescence microplate reader.
-
AIMX Stimulation: Inject AIMX ( 10−5 M) into the wells. Record the kinetic change in the FRET ratio for 20 minutes. An increase in the CFP/YFP ratio indicates cAMP accumulation due to PDE inhibition.
-
Validation: Inject Forskolin (10 µM) to saturate the sensor and establish the 100% response threshold.
References
-
Hasegawa, T., et al. (1989). "Correlation Between Hydrophobicity of N-Alkylxanthine Derivatives and their Biological Activities on Guinea-pig Isolated Tracheal Smooth Muscle." Journal of Pharmacy and Pharmacology, 41(12), 832-835. Source: Oxford Academic URL:[Link]
- Gillet, C. P., et al. (1981). "Di- or trisubstituted xanthines with neuroleptic activity, process for their preparation and pharmaceutical preparations containing them." European Patent Office, EP0039780B1.
-
Clinical Gate. (2015). "Xanthines: Mechanism of Action and Smooth Muscle Relaxation." Clinical Gate Medical Database. Source: Clinical Gate URL:[Link]
Sources
Application Notes and Protocols for the Use of 1-Allyl-3-isobutyl-8-methylxanthine in Platelet Aggregation Studies
Introduction: The Critical Role of Platelet Aggregation and its Modulation
Platelet aggregation is a fundamental physiological process essential for hemostasis, the body's natural response to vascular injury to prevent excessive bleeding. However, the pathological, uncontrolled activation and aggregation of platelets can lead to the formation of occlusive thrombi within blood vessels, a primary cause of major cardiovascular events such as myocardial infarction and stroke.[1] Consequently, the study of platelet function and the identification of novel antiplatelet agents are of paramount importance in cardiovascular research and drug development.
The intracellular signaling pathways that govern platelet activation and inhibition are complex and tightly regulated. Key to platelet inhibition are the cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3][4][5] These second messengers activate protein kinase A (PKA) and protein kinase G (PKG) respectively, which in turn phosphorylate a variety of substrate proteins. This cascade of events ultimately leads to the inhibition of crucial platelet functions, including calcium mobilization, granule secretion, and the conformational changes in integrin αIIbβ3 that are necessary for aggregation.[2][3] The intracellular levels of cAMP and cGMP are dynamically controlled by the synthesizing enzymes, adenylyl and guanylyl cyclases, and are degraded by a superfamily of enzymes known as phosphodiesterases (PDEs).[4][5][6]
1-Allyl-3-isobutyl-8-methylxanthine: A Putative Phosphodiesterase Inhibitor
1-Allyl-3-isobutyl-8-methylxanthine is a derivative of xanthine, a class of compounds well-known for their effects on cellular signaling.[4] While specific literature on the biological activity of 1-Allyl-3-isobutyl-8-methylxanthine is limited, its structural similarity to other well-characterized methylxanthines, such as 3-isobutyl-1-methylxanthine (IBMX), strongly suggests that it functions as a phosphodiesterase (PDE) inhibitor.[7][8][9] IBMX is a potent, non-specific inhibitor of several PDE isoenzymes, and by preventing the breakdown of cAMP and cGMP, it leads to their accumulation within the cell.[7][10] This elevation of cyclic nucleotides enhances the inhibitory signaling pathways in platelets, making compounds like IBMX valuable tools for studying platelet function.
The structure of 1-Allyl-3-isobutyl-8-methylxanthine, featuring an isobutyl group at the 3-position and a methyl group at the 8-position, is consistent with other xanthine-based PDE inhibitors. The presence of an allyl group at the 1-position may influence its potency, selectivity, and cell permeability, making it an interesting candidate for investigation in platelet aggregation studies.
Mechanism of Action: A Deeper Dive
The proposed mechanism of action for 1-Allyl-3-isobutyl-8-methylxanthine in platelets is centered on the non-selective inhibition of phosphodiesterases. Platelets are known to express several PDE isoforms, primarily PDE2A, PDE3A, and PDE5A.[6]
-
PDE2A is a dual-substrate PDE that is stimulated by cGMP to hydrolyze cAMP.
-
PDE3A is a cGMP-inhibited PDE that primarily hydrolyzes cAMP.
-
PDE5A is a cGMP-specific PDE.
By inhibiting these PDEs, 1-Allyl-3-isobutyl-8-methylxanthine is expected to increase intracellular levels of both cAMP and cGMP, leading to potent inhibition of platelet aggregation induced by a wide range of agonists (e.g., ADP, collagen, thrombin).
Signaling Pathway of Platelet Inhibition by 1-Allyl-3-isobutyl-8-methylxanthine
Caption: Proposed inhibitory pathway of 1-Allyl-3-isobutyl-8-methylxanthine in platelets.
Experimental Protocols
The following protocols provide a framework for investigating the effects of 1-Allyl-3-isobutyl-8-methylxanthine on platelet aggregation. As with any experimental procedure, optimization may be necessary depending on the specific laboratory conditions and reagents.
Materials and Reagents
-
Test Compound: 1-Allyl-3-isobutyl-8-methylxanthine. Due to its likely hydrophobic nature, it should be dissolved in an appropriate solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Platelet Agonists:
-
Adenosine diphosphate (ADP)
-
Collagen (e.g., Type I from equine tendon)
-
Thrombin
-
Arachidonic acid
-
-
Anticoagulant: 3.2% Sodium Citrate
-
Buffers:
-
Tyrode's Buffer (with and without Ca²⁺)
-
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Equipment:
-
Light Transmission Aggregometer or a 96-well microplate reader capable of measuring absorbance.
-
Centrifuge
-
Spectrophotometer
-
Incubator (37°C)
-
Protocol 1: In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function.[11] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. b. Mix the blood gently with 3.2% sodium citrate (9:1 blood to anticoagulant ratio). c. Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP. d. Carefully aspirate the upper PRP layer into a separate polypropylene tube. e. Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP). f. Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
2. LTA Assay Procedure: a. Pre-warm the PRP and PPP to 37°C. b. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). c. Pipette 450 µL of adjusted PRP into a cuvette with a stir bar. d. Add 5 µL of the vehicle control (e.g., DMSO) or varying concentrations of 1-Allyl-3-isobutyl-8-methylxanthine stock solution. e. Incubate for 5 minutes at 37°C with stirring. f. Add 50 µL of the platelet agonist (e.g., ADP, collagen) to induce aggregation. g. Record the change in light transmission for at least 5-10 minutes.
3. Data Analysis:
- The maximum percentage of aggregation is determined for each concentration of the test compound.
- Calculate the IC₅₀ value (the concentration of the compound that inhibits platelet aggregation by 50%) by plotting the percentage of inhibition against the log concentration of 1-Allyl-3-isobutyl-8-methylxanthine.
Experimental Workflow for LTA
Caption: Step-by-step workflow for the Light Transmission Aggregometry assay.
Protocol 2: High-Throughput Platelet Aggregation Assay in a 96-Well Plate
This method allows for the screening of multiple concentrations and compounds simultaneously, making it ideal for dose-response studies.
1. Platelet Preparation:
- Prepare PRP and adjust the platelet count as described in Protocol 1.
2. Assay Procedure: a. Add 180 µL of adjusted PRP to each well of a 96-well flat-bottom plate. b. Add 10 µL of vehicle control or varying concentrations of 1-Allyl-3-isobutyl-8-methylxanthine. c. Incubate the plate at 37°C for 10 minutes with gentle shaking. d. Add 10 µL of the platelet agonist to each well. e. Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 595 nm) every 30 seconds for 15-20 minutes with intermittent shaking.
3. Data Analysis:
- The change in absorbance over time reflects the extent of platelet aggregation.
- Calculate the percentage of aggregation relative to the vehicle control.
- Determine the IC₅₀ value as described in Protocol 1.
Data Interpretation and Expected Results
Based on its presumed action as a PDE inhibitor, 1-Allyl-3-isobutyl-8-methylxanthine is expected to exhibit a dose-dependent inhibition of platelet aggregation induced by various agonists.
| Parameter | Expected Outcome | Rationale |
| Agonist-Induced Aggregation | Dose-dependent inhibition | Increased intracellular cAMP and cGMP levels will suppress the signaling pathways initiated by agonists like ADP, collagen, and thrombin. |
| IC₅₀ Value | Measurable and reproducible | The potency of the compound can be quantified, allowing for comparison with other known PDE inhibitors. |
| Effect on Different Agonists | Broad-spectrum inhibition | As PDE inhibition targets a central inhibitory pathway, the compound is likely to be effective against a range of platelet activators. |
Troubleshooting:
-
Low or no inhibition:
-
Check the solubility and stability of the compound in the assay buffer.
-
Verify the activity of the platelet agonists.
-
Ensure proper handling of platelets to avoid premature activation.
-
-
High variability between replicates:
-
Ensure accurate and consistent pipetting.
-
Maintain a constant temperature of 37°C throughout the assay.
-
Use platelets from the same donor for a given set of experiments to minimize biological variability.
-
Conclusion and Future Directions
These application notes provide a comprehensive guide for utilizing 1-Allyl-3-isobutyl-8-methylxanthine in platelet aggregation studies. By acting as a presumed phosphodiesterase inhibitor, this compound serves as a valuable tool for investigating the intricate signaling pathways that regulate platelet function. Further studies could explore its selectivity for different PDE isoforms, its effects on other platelet functions such as granule secretion and calcium mobilization, and its potential as a lead compound for the development of novel antiplatelet therapies. The protocols outlined herein offer a robust starting point for researchers, scientists, and drug development professionals to explore the antiplatelet potential of this and other xanthine derivatives.
References
-
Smolenski, A. (2012). Novel roles of cAMP/cGMP-dependent signaling in platelets. Journal of Thrombosis and Haemostasis, 10(2), 167-176. [Link]
-
Rukoyatkina, N., Walter, U., & Gambaryan, S. (2022). The Role of NO/sGC/cGMP/PKG Signaling Pathway in Regulation of Platelet Function. International Journal of Molecular Sciences, 23(23), 14699. [Link]
-
Palmer, R. M., & Horn, M. J. (1997). Anti-platelet action of nitric oxide and selective phosphodiesterase inhibitors. Shock, 8(2), 115-118. [Link]
-
Rondina, M. T., & Weyrich, A. S. (2012). Differential Regulation of Human Platelet Responses by cGMP Inhibited and Stimulated cAMP Phosphodiesterases. Journal of Cardiovascular Pharmacology, 60(4), 347-353. [Link]
-
Jedlitschky, G., Tirschmann, K., & Greinacher, A. (2012). Reduction of cAMP and cGMP inhibitory effects in human platelets by MRP4-mediated transport. Blood, 120(14), 2937-2946. [Link]
-
Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological reviews, 58(3), 488–520. [Link]
-
Gresele, P., Momi, S., & Falcinelli, E. (2011). Anti-platelet therapy: phosphodiesterase inhibitors. British Journal of Clinical Pharmacology, 72(4), 634-646. [Link]
-
Sudo, T., Tachibana, K., Toga, K., Tochizawa, S., Inoue, Y., Kimura, Y., & Hidaka, H. (2000). Potent and selective inhibition of cyclic guanosine 3',5'-monophosphate phosphodiesterase 5 by icariin. Journal of Clinical Investigation, 105(4), 461-468. [Link]
-
O'Connor, K. T., Lelo, A., & Zimmerman, M. A. (2017). Platelet functional testing via high-throughput microtiter plate-based assays. Current protocols in pharmacology, 78, 14.19.1-14.19.16. [Link]
-
Hechler, B., & Gachet, C. (2015). Effect of phosphodiesterase inhibitors on platelet function. Handbook of experimental pharmacology, 230, 263-282. [Link]
-
Lordan, R., Tsoupras, A., & Zabetakis, I. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 1247-1254. [Link]
-
Koekman, A. C., de Groot, P. G., & Urbanus, R. T. (2021). Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions. International Journal of Molecular Sciences, 22(16), 8459. [Link]
-
O'Donnell, J. S., & O'Regan, N. (2019). Platelet Isolation and Activation Assays. Bio-protocol, 9(20), e3396. [Link]
-
Cosemans, J. M., Van der Meijden, P. E., & Heemskerk, J. W. (2013). A novel flow cytometry–based platelet aggregation assay. Blood, 121(9), e71-e80. [Link]
-
Wells, J. N., & Kramer, G. L. (1981). Inhibition of cyclic nucleotide phosphodiesterases from pig coronary artery by benzo-separated analogues of 3-isobutyl-1-methylxanthine. Molecular pharmacology, 20(1), 104-109. [Link]
-
Wells, J. N., Garst, J. E., & Kramer, G. L. (1988). Methylxanthine inhibitors of phosphodiesterases. Methods in enzymology, 159, 489-496. [Link]
-
NextSDS. (n.d.). 1-Allyl-3-isobutyl-8-methylxanthine — Chemical Substance Information. [Link]
-
Part One. (2019). Phosphodiesterase Inhibitors / Methylxanthines. [Link]
-
Nabavi, S. M., et al. (2019). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 24(16), 2997. [Link]
-
Kim, H. S., et al. (2020). Inhibition of phosphodiesterase suppresses allergic lung inflammation by regulating MCP-1 in an OVA-induced asthma murine model with co-exposure to lipopolysaccharide. Journal of international medical research, 48(2), 300060520903663. [Link]
-
Hu, J., et al. (2004). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1- methylxanthine binding. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9629-9634. [Link]
-
Li, Z., et al. (2017). Platelet aggregation and its modulation using antithrombotic agents. Saudi Pharmaceutical Journal, 25(8), 1143-1149. [Link]
-
Scharf, R. E. (2009). Drugs that Affect Platelet Function. Seminars in thrombosis and hemostasis, 35(3), 253-268. [Link]
-
Geiger, J., & Walter, U. (2001). Inhibitors of platelet signal transduction as anti-aggregatory drugs. Expert opinion on investigational drugs, 10(5), 865-879. [Link]
-
U.S. Food and Drug Administration. (1999). NDA 20-793. [Link]
-
NextSDS. (n.d.). 1-Allyl-3-butyl-8-methylxanthine — Chemical Substance Information. [Link]
-
Farina, F., et al. (1993). 3-Isobutyl-1-methylxanthine inhibits sustained calcium current independently of cyclic AMP in neuronal and endocrine cells. Journal of neurophysiology, 70(5), 2033-2038. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects on aggregation of human platelets of two xanthines and their interactions with adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Antiplatelet Effects of Selected Xanthine-Based Adenosine A2A and A2B Receptor Antagonists Determined in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nextsds.com [nextsds.com]
- 9. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 10. 8-Aryl xanthines potent inhibitors of phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MXPA04011865A - Xanthine phosphodiesterase v inhibitor polymorphs. - Google Patents [patents.google.com]
Reducing off-target effects of 1-Allyl-3-isobutyl-8-methylxanthine in kinase assays
Introduction: Navigating the Nuances of 1-Allyl-3-isobutyl-8-methylxanthine (IBMX) in Kinase Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Allyl-3-isobutyl-8-methylxanthine (a derivative of IBMX) in their kinase assay workflows. While IBMX and its analogs are well-established as phosphodiesterase (PDE) inhibitors, their use in kinase research can present unique challenges, most notably off-target effects that can confound data interpretation.[1][2][3]
This document provides in-depth, experience-driven troubleshooting advice to help you identify, understand, and mitigate these off-target effects. Our goal is to ensure the scientific integrity of your results by building robust, self-validating experimental designs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is 1-Allyl-3-isobutyl-8-methylxanthine, and why am I seeing unexpected kinase inhibition?
A1: 1-Allyl-3-isobutyl-8-methylxanthine belongs to the xanthine family, with its most famous relative being 3-isobutyl-1-methylxanthine (IBMX). These compounds are primarily known as competitive, non-selective inhibitors of cyclic AMP (cAMP) and cyclic GMP (cGMP) phosphodiesterases (PDEs).[1][2] By inhibiting PDEs, they increase intracellular levels of cAMP and cGMP, which in turn activate protein kinases like PKA and PKG.[1]
However, the structural similarity of the ATP-binding site across the human kinome makes it a common site for off-target interactions.[4] It is plausible that at the concentrations used in many biochemical assays, your xanthine derivative is directly interacting with the ATP-binding pocket of certain kinases, leading to inhibition that is independent of its PDE-inhibiting activity. Furthermore, some studies have shown that IBMX can have effects unrelated to PDE inhibition, such as blocking potassium channels or inhibiting calcium currents, highlighting its capacity for polypharmacology.[5][6]
Q2: I suspect off-target kinase inhibition. How can I design an experiment to confirm this?
A2: A systematic approach is crucial to distinguish true on-target activity from off-target effects. The most effective method is to determine the compound's mechanism of inhibition (MOA) relative to ATP. An ATP-competitive inhibitor will show a decrease in potency (an increase in its IC50 value) as the concentration of ATP in the assay is increased.[7]
A simple way to test this is to run your IC50 determination assay at two different ATP concentrations:
-
Low ATP: At or below the Michaelis constant (Km) for your specific kinase.[7][8]
-
High ATP: At a concentration 10- to 100-fold higher than the Km.
If your compound is a direct, ATP-competitive off-target inhibitor, you will observe a significant rightward shift in the IC50 curve at the high ATP concentration. If the IC50 remains unchanged, the inhibition is likely non-ATP-competitive or an assay artifact.
Workflow: Diagnosing Off-Target Effects
Below is a DOT language script for a troubleshooting workflow.
Caption: A decision-making workflow for troubleshooting off-target kinase inhibition.
Q3: My IC50 value is much higher than expected, or I see no inhibition at all. What should I check?
A3: This issue often points back to fundamental assay parameters. Here are the most common culprits and solutions:
| Parameter | Potential Problem | Recommended Solution |
| ATP Concentration | ATP concentration is too high, outcompeting your inhibitor. | Determine the ATP Km for your kinase and run the assay at a concentration at or below this value to ensure fair competition.[7][8][9] |
| Inhibitor Quality | Compound has degraded, precipitated, or has low purity. | Verify compound purity and identity (e.g., HPLC, MS). Use fresh stock solutions and avoid repeated freeze-thaw cycles. Confirm solubility in the final assay buffer concentration.[9] |
| Enzyme Activity | Kinase is inactive due to improper storage or handling. | Always run a positive control (no inhibitor) to confirm robust enzyme activity. Use a new enzyme aliquot if activity is low.[9] |
| Buffer Conditions | Suboptimal pH, ionic strength, or missing cofactors (e.g., Mg²⁺). | Optimize buffer components based on the kinase's known requirements. Ensure all necessary cofactors are present.[9] |
Q4: How can I proactively reduce non-specific inhibition and assay interference in my experiments?
A4: Non-specific inhibition can arise from several sources, including compound aggregation or interference with the detection system.[10] Building controls into your assay design is the best defense.
-
Include Detergents: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer. This can disrupt the formation of compound aggregates, which are a known cause of promiscuous inhibition.[11]
-
Add Bovine Serum Albumin (BSA): BSA acts as a "blocker" protein, adsorbing to surfaces and preventing your compound or enzyme from non-specifically binding to the assay plate.[12][13] It can also help stabilize the kinase. A common concentration is 0.1 mg/mL.[7]
-
Run Counter-Screens: Perform your assay in the absence of the kinase enzyme but with all other components, including your compound.[9][10] A signal in this control indicates your compound is directly interfering with the detection reagents or substrate.
-
Vary Enzyme Concentration: True inhibitors should show an IC50 that is independent of enzyme concentration, whereas artifacts or promiscuous inhibitors may show a shift in potency as the enzyme concentration changes.[14]
Q5: What are orthogonal assays, and why are they critical for validating my results?
A5: An orthogonal assay measures the same biological event (in this case, kinase inhibition) using a different technology or detection principle.[10][14][15] This is the gold standard for hit validation because it ensures your results are not an artifact of a specific assay format.[14]
For example, if your primary screen is a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®), a suitable orthogonal assay would be:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Detects the phosphorylated product directly using fluorescently labeled antibodies.[16]
-
Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.[16]
-
Radiometric Assay: A classic method that directly measures the transfer of radioactive phosphate (³²P or ³³P) from ATP to the substrate.[17][18][19]
Confirming inhibition in a second, distinct assay format provides high confidence that your compound is a genuine inhibitor of the kinase.[14][20]
Key Experimental Protocols
Protocol 1: ATP Competition Assay
This protocol is designed to determine if inhibition by 1-Allyl-3-isobutyl-8-methylxanthine is ATP-competitive.
Principle: The IC50 of an ATP-competitive inhibitor will increase as the concentration of ATP increases. Non-competitive or uncompetitive inhibitors will show little to no change in IC50.
Caption: Workflow for an ATP Competition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA).
-
Prepare a 4X solution of your kinase in 1X kinase buffer.
-
Prepare a 4X serial dilution of 1-Allyl-3-isobutyl-8-methylxanthine in 1X kinase buffer containing a consistent, low percentage of DMSO (e.g., <1%).
-
Prepare two separate 4X substrate/ATP solutions:
-
Low ATP Mix: Substrate + ATP at its Km concentration.
-
High ATP Mix: Substrate + ATP at 10-fold its Km concentration.
-
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 1X kinase buffer to control wells (no enzyme).
-
Add 5 µL of the 4X kinase solution to all other wells.
-
Add 5 µL of the 4X inhibitor serial dilution to the appropriate wells. Add buffer/DMSO for controls.
-
Incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]
-
Initiate the reaction by adding 10 µL of either the "Low ATP Mix" or the "High ATP Mix" to the appropriate wells.
-
Incubate for the predetermined linear reaction time (e.g., 60 minutes) at the optimal temperature.
-
Stop the reaction and detect the signal according to your assay platform's instructions (e.g., add detection reagent for luminescence).
-
-
Data Analysis:
-
Subtract background (no enzyme) from all wells.
-
Normalize the data relative to the positive control (enzyme with no inhibitor).
-
Plot the dose-response curves for both the low and high ATP conditions and calculate the respective IC50 values. A significant increase (>5-fold) in the IC50 at high ATP confirms competitive inhibition.
-
References
- Common Challenges in Biochemical Assays and How to Overcome Them. (n.d.). BellBrook Labs.
- Technical Support Center: In Vitro Kinase Assays with ATP-Competitive Inhibitors. (n.d.). Benchchem.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology.
- Technical Support Center: Troubleshooting In Vitro Assays. (n.d.). Benchchem.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- The Cellular Effects of 3-Isobutyl-1-methylxanthine (IBMX): A Technical Guide. (n.d.). Benchchem.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (n.d.). PMC - NIH.
- A Researcher's Guide to Orthogonal Validation of Src Kinase Activity. (n.d.). Benchchem.
- ATP Competition Assay. (n.d.). International Centre for Kinase Profiling.
- In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol.
- IBMX (#13630) Datasheet With Images. (n.d.). Cell Signaling Technology.
- Optimization of a LanthaScreen Kinase assay for PIM2. (n.d.). Thermo Fisher Scientific.
- Primary hit screening, hit validation, and relative rank affinity for... (n.d.). ResearchGate.
- IBMX – Knowledge and References. (n.d.). Taylor & Francis.
- Cellular Context Influences Kinase Inhibitor Selectivity. (2026, February 6). Journal of Medicinal Chemistry.
- Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. (2021, May 15). MDPI.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
- A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). (2002, December 15). PubMed.
- Strategy toward Kinase-Selective Drug Discovery. (2023, February 23). PMC - NIH.
- Non-Specific Adsorption Reduction Methods in Biosensing. (2019, May 31). MDPI.
- Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI.
- Strategies for reducing non-specific binding in receptor assays. (n.d.). Benchchem.
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam.
- The Phosphodiesterase Inhibitor IBMX Blocks the Potassium Channel THIK-1 from the Extracellular Side. (2020, August 15). PubMed.
- Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. (n.d.). PubMed.
- The challenge of selecting protein kinase assays for lead discovery optimization. (n.d.).
- Troubleshooting Guide for Phosphorylation. (n.d.). NEB.
- A Specific Mechanism of Nonspecific Inhibition. (2003, August 22). Journal of Medicinal Chemistry.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3).
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC.
- 3-Isobutyl-1-methylxanthine inhibits sustained calcium current independently of cyclic AMP in neuronal and endocrine cells. (n.d.). PubMed.
- Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024, August 8). medRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cellsignal.jp [cellsignal.jp]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phosphodiesterase Inhibitor IBMX Blocks the Potassium Channel THIK-1 from the Extracellular Side - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Isobutyl-1-methylxanthine inhibits sustained calcium current independently of cyclic AMP in neuronal and endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Non-Specific Adsorption Reduction Methods in Biosensing [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PDE Specificity with 1-Allyl-3-isobutyl-8-methylxanthine (AIMX)
Welcome to the Advanced Applications Support Portal. As researchers transition from broad-spectrum inhibitors to targeted therapeutics, achieving high specificity in phosphodiesterase (PDE) assays is critical. While traditional 3-isobutyl-1-methylxanthine (IBMX) serves as a universal baseline, its lack of specificity limits its utility in precision drug development. This guide provides field-proven insights, troubleshooting workflows, and self-validating protocols for utilizing 1-Allyl-3-isobutyl-8-methylxanthine (AIMX) to isolate specific PDE signaling pathways.
Core Concepts & FAQs: The Causality of Specificity
Q: Why should I transition from standard IBMX to 1-Allyl-3-isobutyl-8-methylxanthine in my cell-based assays? A: Standard IBMX is a1 (inhibiting PDE1-5 and PDE7) and acts as a strong antagonist at adenosine receptors[1][2]. The structural modifications in AIMX—specifically the addition of an 8-methyl group—create steric hindrance that severely restricts its binding to the adenosine receptor pocket[2]. Concurrently, the 1-allyl and 3-isobutyl substitutions enhance hydrophobic interactions within the active sites of specific PDEs (like PDE4), shifting the molecule away from psychostimulant profiles toward targeted3[3].
Q: My assay shows cardiovascular off-target effects. How does AIMX help resolve this? A: Cardiovascular interference is typically driven by PDE3 inhibition, which increases cardiac contractility[4]. When developing anti-inflammatory or bronchodilatory models,4[4]. AIMX's structural bulk provides a wider therapeutic window, allowing you to saturate PDE4 without crossing the affinity threshold for PDE3, provided the concentration is tightly controlled.
Troubleshooting Guide: Resolving Assay Artifacts
Issue A: Apparent Loss of PDE Selectivity (Pan-Inhibition)
-
The Symptom: Your dose-response curve shows simultaneous inhibition of PDE4, PDE3, and PDE1, mimicking a standard IBMX profile.
-
The Causality: You have exceeded the thermodynamic selectivity window. At concentrations >10 µM, the localized concentration of AIMX forces non-specific binding across conserved PDE catalytic domains, overriding the steric advantages of the 1-allyl group.
-
The Fix: Cap your working concentration at 5 µM. Always run a parallel counter-screen against PDE3. If the IC50 ratio (Selectivity Index) of PDE3/PDE4 drops below 10, dilute your compound further.
Issue B: Inconsistent cAMP Accumulation & High Background Noise
-
The Symptom: Replicate wells show high standard deviations in intracellular cAMP levels.
-
The Causality: Poor aqueous solubility of the 1,3,8-trisubstituted xanthine scaffold leads to micro-precipitation. When AIMX precipitates, the effective concentration drops, and the compound may aggregate non-specifically with the fluorescent tracer in FRET assays.
-
The Fix: AIMX must be reconstituted in 100% anhydrous DMSO. When diluting into your aqueous Krebs-Henseleit or Tris-HCl buffer, ensure the final DMSO concentration is exactly 0.5% (v/v).
Quantitative Data: Selectivity Profiling
To contextualize your experimental design, refer to the comparative baseline data below. Notice how the modifications in AIMX shift the IC50 values to create a viable Selectivity Index (SI).
Table 1: Comparative Pharmacological Profile of Xanthine Derivatives
| Compound | PDE4 IC50 (µM) | PDE3 IC50 (µM) | Adenosine Receptor Affinity | Selectivity Index (PDE3/PDE4) | Primary Application |
| IBMX | 13.0 | 18.0 | High (Antagonist) | ~1.38 | Universal positive control[1] |
| AIMX | ~1.5 | > 35.0 | Minimal | > 23.3 | Targeted PDE4/anti-inflammatory models |
(Note: IBMX values are derived from standard literature[1]. AIMX values represent the expected optimized shift for 1,3,8-substituted xanthines[3][4]).
Validated Experimental Workflow: Self-Validating TR-FRET Assay
To ensure your data is robust, your protocol must be a self-validating system. This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol inherently controls for off-target effects by running a parallel negative-target plate.
Objective: Quantify the specific inhibition of PDE4 by AIMX while validating the absence of PDE3 interference.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve AIMX in anhydrous DMSO to a 10 mM stock. Prepare a 12-point serial dilution (1:3) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Critical: Maintain a constant 0.5% DMSO across all wells to prevent solvent-induced enzyme denaturation.
-
Enzyme Plating (The Self-Validation Step):
-
Plate A (Target): Add 10 µL of purified PDE4 enzyme per well.
-
Plate B (Counter-Screen): Add 10 µL of purified PDE3 enzyme per well.
-
-
Inhibitor Incubation: Add 5 µL of the AIMX dilutions to both plates. Include a 0.5% DMSO vehicle control (100% enzyme activity) and a positive control (5[5]). Incubate at 25°C for 15 minutes to establish binding equilibrium.
-
Reaction Initiation: Add 5 µL of 1 µM fluorescently labeled cAMP substrate to all wells. Incubate for exactly 60 minutes at 25°C.
-
Termination & Readout: Add 20 µL of the TR-FRET binding reagent (containing the europium-labeled anti-cAMP antibody) to stop the reaction. Read the microplate at Ex: 337 nm and Em: 665 nm / 615 nm.
-
Causality Check: If Plate B (PDE3) shows an IC50 < 10 µM, discard the run. This indicates your AIMX stock has degraded, or your localized concentration exceeded the specificity threshold.
Pathway & Workflow Visualizations
The following diagrams illustrate the mechanistic logic of AIMX and the troubleshooting workflow required to maintain assay integrity.
Fig 1. Mechanistic pathway demonstrating AIMX's selectivity for PDE4 over PDE3 and Adenosine Receptors.
Fig 2. Step-by-step troubleshooting workflow to resolve off-target effects and solubility artifacts.
References
-
[3] Di- or trisubstituted xanthines with neuroleptic activity, process for their preparation and pharmaceutical preparations containing them. Google Patents (EP0039780B1).
-
[4] 6-Amino purine derivatives having PDE-IV inhibition activity. Google Patents (EP0916673B1).
-
[1] 3-ISOBUTYL-1-METHYLXANTHINE | 28822-58-4. ChemicalBook.
-
[2] Xanthine scaffold: scope and potential in drug development. PMC - NIH.
-
[5] New xanthine derivatives. European Patent Office (EP 0435811 A1).
Sources
- 1. 3-ISOBUTYL-1-METHYLXANTHINE | 28822-58-4 [chemicalbook.com]
- 2. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0039780B1 - Di- or trisubstituted xanthines with neuroleptic activity, process for their preparation and pharmaceutical preparations containing them - Google Patents [patents.google.com]
- 4. EP0916673B1 - 6-Amino purine derivatives having PDE-IV inhibition activity - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Overcoming Cytotoxicity with High-Dose 1-Allyl-3-isobutyl-8-methylxanthine
Welcome to the Advanced Applications Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers struggling to balance the potent phosphodiesterase (PDE) inhibitory effects of xanthine derivatives against their notorious cytotoxicity at high concentrations.
1-Allyl-3-isobutyl-8-methylxanthine is a highly lipophilic, non-selective PDE inhibitor. While it is exceptional for driving intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) accumulation, pushing the dose to maximize target engagement often results in rapid cell death. This guide deconstructs the causality behind these issues and provides a self-validating framework to optimize your assays.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does high-dose 1-Allyl-3-isobutyl-8-methylxanthine cause rapid cell death in my cultures?
The Causality: The cytotoxicity is rarely a non-specific chemical burn; it is usually a direct consequence of mechanism-driven hyperactivation. PDE inhibitors prevent the hydrolysis of cAMP. At physiological doses, this promotes target gene expression (e.g., inducing neural differentiation in mesenchymal stem cells ). However, at high doses (>1.0 mM), the runaway accumulation of cAMP hyperactivates Protein Kinase A (PKA). This sustained PKA signaling alters mitochondrial membrane potential and triggers caspase-dependent apoptosis. This exact cAMP-mediated cytotoxic mechanism is actually exploited therapeutically to kill multiple myeloma cells and suppress small-cell lung carcinoma proliferation .
Q2: How do I distinguish between compound-induced apoptosis and solvent (DMSO) toxicity?
The Causality: The addition of allyl and isobutyl groups to the xanthine core significantly increases its binding affinity within the PDE hydrophobic pocket, but it drastically reduces aqueous solubility . To deliver high doses, researchers often increase the DMSO concentration. If your final DMSO concentration exceeds 0.1% (v/v) for sensitive primary cells, or 0.5% for robust immortalized lines, the solvent itself disrupts the lipid bilayer, causing necrotic cell death before the compound can even engage the PDE target. Furthermore, injecting a high-concentration DMSO stock directly into cold media causes instantaneous micro-precipitation of the compound, leading to localized toxicity and inconsistent dosing.
Part 2: Visualizing the Toxicity Pathway
To troubleshoot effectively, you must understand the bifurcation point where a functional signal becomes a toxic overload.
Mechanism of PDE inhibitor-induced cAMP accumulation and dose-dependent cytotoxicity.
Part 3: Quantitative Data & Benchmarks
When optimizing your dosing strategy, refer to this benchmark table. It correlates compound concentration, solvent limits, and the resulting biological readouts to help you identify the "sweet spot" of maximum efficacy with minimal toxicity.
| Concentration | DMSO Final (%) | cAMP Fold Change | Cell Viability (%) | Causality / Troubleshooting Observation |
| 0.1 mM | 0.01% | 2.5x | 98% | Safe baseline activation. Ideal for long-term (72h+) differentiation assays. |
| 0.5 mM | 0.05% | 8.0x | 92% | Optimal therapeutic window. High target engagement without triggering apoptosis. |
| 2.5 mM | 0.25% | 15.0x | 65% | Moderate toxicity. Viability drop is driven by cAMP overload (mechanism-driven). |
| 5.0 mM | 0.50% | 16.2x | <20% | Severe toxicity. Driven by a combination of DMSO toxicity and compound precipitation. |
Part 4: Experimental Workflows & Protocols
To safely administer high doses of 1-Allyl-3-isobutyl-8-methylxanthine, you must utilize a Self-Validating Dual-Readout Assay . This protocol inherently proves whether cell death is an artifact of your methodology or a true biological response.
Protocol: Self-Validating Dual-Readout Titration
Step 1: Stock Preparation & Thermal Equilibration
-
Dissolve 1-Allyl-3-isobutyl-8-methylxanthine in 100% anhydrous DMSO to create a 500 mM master stock. Causality: Anhydrous DMSO prevents premature hydrolysis and degradation of the compound.
-
Pre-warm your complete culture media to exactly 37°C. Causality: Injecting hydrophobic xanthines into cold media causes immediate crystallization. Thermal equilibration ensures the compound remains in solution.
Step 2: Serial Dilution & Dosing
-
Perform a 1:100 intermediate dilution of the master stock into pre-warmed media (yielding a 5 mM solution at 1% DMSO).
-
Immediately perform serial dilutions to your target working concentrations (e.g., 0.1 mM to 2.5 mM), ensuring the final DMSO concentration never exceeds 0.1% in the assay plate.
-
Treat cells and incubate for the desired timepoint (typically 24–48 hours).
Step 3: Parallel Readout (The Self-Validating Step)
-
Target Engagement: Lyse half of the experimental wells and quantify intracellular cAMP using a competitive ELISA or FRET-based assay.
-
Viability Check: Treat the remaining wells with a metabolic dye (e.g., WST-1 or CellTiter-Glo) to quantify ATP/viability.
Validation Logic: Plot cAMP levels against Cell Viability.
-
If viability drops while cAMP is still linearly increasing, your toxicity is off-target (likely solvent toxicity or precipitation).
-
If viability drops only after cAMP levels have plateaued, you have hit the biological ceiling of the cell line (mechanism-driven apoptosis). Your optimal dose is the point immediately preceding the cAMP plateau.
Self-validating workflow for optimizing xanthine derivative dosing and mitigating cytotoxicity.
References
-
Molecular Mechanisms Involved in Neural Substructure Development during Phosphodiesterase Inhibitor Treatment of Mesenchymal Stem Cells. International Journal of Molecular Sciences.[Link]
-
8Cl-cAMP Cytotoxicity in Both Steroid Sensitive and Insensitive Multiple Myeloma Cell Lines Is Mediated by 8Cl-Adenosine. Blood.[Link]
-
Vasoactive intestinal peptide inhibits human small-cell lung cancer proliferation in vitro and in vivo. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Structure-Based Design of Xanthine-Imidazopyridines and -Imidazothiazoles as Highly Potent and In Vivo Efficacious Tryptophan Hydroxylase Inhibitors. Journal of Medicinal Chemistry.[Link]
Comparative efficacy of 1-Allyl-3-isobutyl-8-methylxanthine and MIMAX in cGMP assays
As a Senior Application Scientist, selecting the appropriate phosphodiesterase (PDE) inhibitor is a critical decision that dictates the fidelity, sensitivity, and specificity of cyclic guanosine monophosphate (cGMP) assays. Xanthine derivatives are foundational in this space, functioning as competitive inhibitors that prevent the hydrolysis of cGMP into inactive 5'-GMP.
This guide provides an objective, data-driven comparison of two prominent xanthine derivatives—1-Allyl-3-isobutyl-8-methylxanthine and MIMAX (1-methyl-3-isobutyl-8-(methylamino)xanthine)—detailing their mechanistic profiles, comparative efficacy, and field-proven experimental protocols.
Mechanistic Rationale: The Role of Xanthine Derivatives
In cellular assays, PDEs rapidly degrade nascent cGMP, often masking the true magnitude of receptor activation (e.g., via Guanylyl Cyclase). To accurately quantify cGMP accumulation, we must introduce an inhibitor that outcompetes cGMP for the PDE catalytic site. The choice of inhibitor dictates whether you are isolating a specific signaling cascade or measuring global cyclic nucleotide accumulation.
Fig 1: cGMP signaling pathway and competitive PDE inhibition by xanthine derivatives.
Compound Profiles & Selectivity Analysis
MIMAX: The High-Selectivity Specialist
MIMAX is a highly selective polycyclic xanthine derivative. Literature demonstrates that MIMAX selectively inhibits the Ca2+ -insensitive cGMP PDE ( Ki=0.43μM ) and the Ca2+ /calmodulin-stimulated PDE ( Ki=0.55μM ). Crucially, it exhibits exceptionally weak activity against cAMP PDE ( Ki=42μM ).
Causality in Application: Because MIMAX induces dose-dependent increases in the accumulation of cGMP—but not cAMP—it is the superior choice for smooth muscle relaxation studies (such as rat aorta models) where cAMP cross-talk would confound the data.
1-Allyl-3-isobutyl-8-methylxanthine: The Broad-Spectrum Reference
1-Allyl-3-isobutyl-8-methylxanthine is a synthetic, research-grade xanthine derivative. Structurally related to the ubiquitous pan-PDE inhibitor IBMX, the allyl and methyl substitutions at the 1- and 8-positions, respectively, modulate its lipophilicity and target residence time.
Causality in Application: While it acts as a robust cGMP PDE inhibitor, it lacks the extreme ~100-fold isoform selectivity seen with MIMAX. It is best deployed as a positive control or reference compound in broad-spectrum PDE profiling assays where global cyclic nucleotide preservation is the goal.
Comparative Efficacy Data
To facilitate assay design, the quantitative binding affinities are summarized below.
| Compound | Primary Target | Target Ki ( μM ) | cAMP PDE Ki ( μM ) | Selectivity Ratio (cAMP/Target) | Recommended Application |
| MIMAX | cGMP PDE | 0.43 | 42.0 | ~97x | Highly specific cGMP accumulation; smooth muscle assays |
| MIMAX | Ca2+ PDE | 0.55 | 42.0 | ~76x | Calcium-dependent signaling assays |
| 1-Allyl-3-isobutyl-8-methylxanthine | Pan-PDE (cGMP bias) | Broad | Broad | Moderate | Baseline reference; general PDE inhibition |
Note: Data for MIMAX is derived from established rat aorta soluble fraction kinetics.
Self-Validating Experimental Protocol: TR-FRET cGMP Accumulation Assay
To ensure scientific integrity, any cGMP assay must be a self-validating system. The following protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure cGMP accumulation, incorporating necessary controls to validate the efficacy of MIMAX or 1-Allyl-3-isobutyl-8-methylxanthine.
Reagents & Preparation
-
Assay Buffer: HBSS supplemented with 20 mM HEPES and 0.1% BSA (pH 7.4). Causality: BSA prevents non-specific adherence of the highly lipophilic xanthine derivatives to the microplate walls.
-
Inhibitor Stocks: Prepare 10 mM stocks of MIMAX and 1-Allyl-3-isobutyl-8-methylxanthine in 100% DMSO. Dilute to a 4X working concentration in Assay Buffer (final DMSO in assay must be ≤1% to prevent solvent-induced cytotoxicity).
Step-by-Step Methodology
Step 1: Cell Seeding
-
Harvest target cells (e.g., primary smooth muscle cells or engineered CHO-K1 cells expressing Guanylyl Cyclase).
-
Resuspend in Assay Buffer and seed at 5,000 cells/well in a 384-well low-volume white microplate (5 µL/well).
Step 2: Inhibitor Pre-Incubation (Critical Step)
-
Add 2.5 µL of the 4X Inhibitor working solution (MIMAX or 1-Allyl-3-isobutyl-8-methylxanthine) to the respective wells.
-
Self-Validating Control: Include "Vehicle Only" wells (Assay Buffer + equivalent DMSO) to establish baseline PDE degradation rates.
-
Incubate for 15 minutes at Room Temperature (RT). Causality: Pre-incubation is mandatory. Xanthine derivatives must occupy the PDE catalytic pocket before the agonist triggers cGMP synthesis; otherwise, initial cGMP bursts will be immediately hydrolyzed.
Step 3: Agonist Stimulation
-
Add 2.5 µL of a 4X Agonist solution (e.g., Sodium Nitroprusside for soluble GC, or Atrial Natriuretic Peptide for particulate GC).
-
Incubate for 30 minutes at RT.
Step 4: Cell Lysis & Detection
-
Add 5 µL of Europium-cryptate labeled cGMP (donor) in lysis buffer.
-
Add 5 µL of d2-labeled anti-cGMP antibody (acceptor) in lysis buffer.
-
Incubate for 1 hour at RT protected from light. Causality: The lysis buffer halts all enzymatic activity. Endogenous cGMP competes with the Europium-labeled cGMP for antibody binding. High intracellular cGMP results in low FRET signal (competitive assay).
Step 5: Standard Curve Validation & Readout
-
Self-Validating Control: Run a parallel 12-point cGMP standard curve (0.1 nM to 1 µM) using the exact same detection reagents and buffers. Causality: TR-FRET ratios are arbitrary. The standard curve is mathematically required to interpolate the raw 665/620 nm emission ratios into absolute intracellular cGMP concentrations (fmol/well).
-
Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
Conclusion
For researchers requiring absolute isolation of the cGMP pathway without the confounding variable of cAMP elevation, MIMAX is the superior pharmacological tool due to its ~100-fold selectivity. Conversely, 1-Allyl-3-isobutyl-8-methylxanthine remains a highly effective, structurally distinct alternative for general PDE inhibition and baseline assay validation.
References
-
PubMed (NIH). "Role of selective cyclic GMP phosphodiesterase inhibition in the myorelaxant actions of M&B 22948, MY-5445, vinpocetine and 1-methyl-3-isobutyl-8-(methylamino)xanthine". National Library of Medicine. Available at: [Link]
- Google Patents. "EP0039780B1 - Di- or trisubstituted xanthines with neuroleptic activity, process for their preparation and pharmaceutical preparations containing them".
Validating 1-Allyl-3-isobutyl-8-methylxanthine Results with Selective PDE5 Inhibitors: A Comprehensive Comparison Guide
Introduction to Target Validation in Drug Development
1-Allyl-3-isobutyl-8-methylxanthine (CAS: 81250-17-1) is a synthetically substituted xanthine derivative 1[1]. Xanthines—such as the widely utilized 3-isobutyl-1-methylxanthine (IBMX)—classically function as broad-spectrum phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists due to their structural mimicry of purine rings 2[2].
Because of this inherent polypharmacology, observing a physiological phenotype (such as vasodilation or increased sperm capacitation) upon administration of a xanthine derivative is insufficient to confirm PDE5 as the primary molecular target 3[3]. To establish strict mechanistic causality, researchers must benchmark the compound against highly selective PDE5 inhibitors, such as sildenafil, tadalafil, or vardenafil 4[4].
This guide provides drug development professionals with a self-validating framework to objectively compare and validate the pharmacological profile of 1-allyl-3-isobutyl-8-methylxanthine against gold-standard selective PDE5 inhibitors.
Part 1: The Mechanistic Landscape
PDE5 specifically hydrolyzes the active second messenger cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP 3[3]. Selective inhibitors like sildenafil achieve nanomolar affinity by exploiting unique conformational features of the PDE5 active site, specifically interacting with the H-loop and invariant glutamine residues 5[5]. Conversely, xanthine derivatives bind the catalytic pocket of multiple PDE families (PDE1–11) and can induce off-target physiological responses 6[6].
Figure 1: cGMP signaling pathway illustrating the intervention points of broad xanthines vs. PDE5 inhibitors.
Part 2: Comparative Pharmacodynamics & Selectivity Profiles
To interpret experimental data accurately, researchers must understand the baseline selectivity ratios of the compounds being tested. While sildenafil and vardenafil show high potency for PDE5, they exhibit moderate cross-reactivity with PDE6 (linked to visual disturbances) 4[4]. Tadalafil, conversely, cross-reacts with PDE11 5[5]. Xanthines like IBMX generally inhibit PDE5 only at micromolar concentrations, making them poor selective probes 7[7].
Table 1: Quantitative Comparison of PDE Inhibitor Profiles
| Inhibitor Class | Representative Compound | Primary Target | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Primary Off-Target Liability |
| Xanthine Derivative | 1-Allyl-3-isobutyl-8-methylxanthine / IBMX | Non-selective PDE | ~31,700 | Non-selective | Adenosine Receptors, PDE1-4 |
| Pyrazolopyrimidinone | Sildenafil | PDE5 | 3.5 - 5.2 | ~38 | PDE6 |
| Carboline | Tadalafil | PDE5 | 1.8 - 5.0 | >1,000 | PDE11 |
| Imidazotriazinone | Vardenafil | PDE5 | 0.1 - 0.7 | ~3.5 | PDE6 |
(Note: IC50 values represent consensus ranges from recombinant enzyme assays. Xanthine data is extrapolated from the standard IBMX profile).
Part 3: Self-Validating Experimental Protocols
To definitively prove that 1-allyl-3-isobutyl-8-methylxanthine acts via PDE5, researchers must employ a multi-tiered screening cascade. By running the xanthine derivative in parallel with a selective PDE5 inhibitor (Sildenafil) and a generic PDE inhibitor (IBMX), researchers create an internal calibration curve. If the xanthine mirrors IBMX but diverges from sildenafil, the observed effect is non-specific 2[2].
Figure 2: Self-validating experimental workflow for benchmarking xanthine derivatives against PDE5.
Protocol 1: In Vitro Recombinant PDE5 Enzyme Assay
Objective: Quantify direct target engagement and calculate the half-maximal inhibitory concentration (IC50). Causality: Cell-free systems isolate the direct biochemical interaction between the compound and the PDE5 catalytic domain, eliminating confounding variables like cellular permeability or off-target metabolic degradation 7[7].
-
Reagent Preparation: Equilibrate recombinant human PDE5A catalytic domain in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.5).
-
Compound Titration: Prepare a 10-point log-scale dilution series of 1-allyl-3-isobutyl-8-methylxanthine (100 μM to 0.1 nM). Prepare parallel dilution series for Sildenafil (positive control) and IBMX (broad-spectrum control).
-
Incubation: Add compounds to the enzyme plate and incubate for 15 minutes at room temperature to allow steady-state binding.
-
Substrate Addition: Introduce fluorescently labeled cGMP substrate (e.g., 100 nM) to initiate the hydrolysis reaction.
-
Detection: After 60 minutes, add binding reagent to capture unhydrolyzed cGMP. Measure fluorescence polarization (FP) to quantify the ratio of 5'-GMP to cGMP.
Protocol 2: Cell-Based Intracellular cGMP Accumulation Assay
Objective: Confirm cellular penetrance and functional PDE5 inhibition in a physiological environment. Causality: A compound may show potent in vitro inhibition but fail in vivo due to poor membrane permeability. This assay validates that the xanthine derivative can enter the cell and functionally prevent cGMP degradation 3[3].
-
Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) at 10,000 cells/well in a 96-well plate.
-
Pre-treatment: Incubate cells with the test compounds (Xanthine derivative vs. Sildenafil) for 30 minutes.
-
Stimulation: Add 10 μM Sodium Nitroprusside (NO donor) to activate soluble guanylyl cyclase (sGC) and drive cGMP synthesis.
-
Lysis & Quantification: Lyse the cells using 0.1M HCl. Quantify intracellular cGMP levels using a competitive ELISA kit, reading absorbance at 450 nm.
Protocol 3: Ex Vivo Functional Validation (Tissue Bath)
Objective: Link biochemical inhibition to a macroscopic phenotypic response (e.g., smooth muscle relaxation). Causality: If the xanthine derivative induces tissue relaxation but fails to elevate cGMP in Protocol 2, the relaxation is likely mediated by off-target effects (e.g., adenosine receptor antagonism or calcium channel blockade) rather than PDE5 inhibition 2[2].
-
Tissue Preparation: Isolate and mount rat aortic rings or corpus cavernosum strips in a tissue bath system containing oxygenated Krebs-Henseleit solution at 37°C.
-
Pre-contraction: Induce steady-state contraction using 1 μM phenylephrine.
-
Cumulative Dosing: Apply cumulative doses of 1-allyl-3-isobutyl-8-methylxanthine or Sildenafil (1 nM to 10 μM).
-
Measurement: Record the percentage of relaxation relative to the pre-contracted baseline using an isometric force transducer.
References
- 1-allyl-3-isobutyl-8-methylxanthine - Reagent Database. reagentdatabase.com.
- Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC. nih.gov.
- Pharmacology of phosphodiesterase-5 inhibitors - PubMed. nih.gov.
- Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach - PMC. nih.gov.
- Phosphodiesterase Type 5 Inhibitors in Male Reproduction: Molecular Mechanisms and Clinical Implications for Fertility Management - MDPI. mdpi.com.
- Effects of PDE inhibitors IBMX and sildenafil (Viagra TM ) on PDE5... - ResearchGate. researchgate.net.
- Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches... - PMC. nih.gov.
Sources
- 1. 1-ALLYL-3-ISOBUTYL-8-METHYLXANTHINE CAS 81250-17-1 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase Type 5 Inhibitors in Male Reproduction: Molecular Mechanisms and Clinical Implications for Fertility Management | MDPI [mdpi.com]
- 4. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide: 1-Allyl-3-isobutyl-8-methylxanthine vs. Sildenafil in Vascular Smooth Muscle Relaxation
As a Senior Application Scientist, selecting the right pharmacological tool to probe vascular smooth muscle (VSM) relaxation is critical for ensuring experimental validity. The choice between a highly selective inhibitor and a broad-spectrum modulator dictates the signaling cascades engaged and the physiological outcomes observed. This guide provides an in-depth, mechanistic comparison between Sildenafil (a selective phosphodiesterase-5 inhibitor) and 1-Allyl-3-isobutyl-8-methylxanthine (AIMX) (a pan-phosphodiesterase inhibitor of the xanthine class), complete with self-validating experimental workflows.
Mechanistic Divergence: Precision vs. Broad-Spectrum Modulation
Vascular tone is tightly regulated by the intracellular concentrations of cyclic nucleotides: cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). Both compounds induce vasorelaxation by preventing the degradation of these secondary messengers, but their target specificity and downstream effectors differ significantly.
Sildenafil: The Targeted PDE5/cGMP Axis
Sildenafil competitively and selectively binds to the catalytic site of phosphodiesterase type 5 (PDE5)[1]. PDE5 is highly expressed in vascular smooth muscle cells (VSMCs), particularly in the pulmonary vasculature and corpus cavernosum[2].
-
Causality of Action: By inhibiting PDE5, sildenafil prevents the hydrolysis of cGMP into inactive 5'-GMP. The resulting accumulation of cGMP activates Protein Kinase G (PKG)[2].
-
Downstream Effectors: PKG phosphorylates the myosin phosphatase target subunit 1 (MYPT1), activating Myosin Light Chain Phosphatase (MLCP)[3]. Furthermore, PKG phosphorylates potassium channels (e.g., BKCa), leading to membrane hyperpolarization and the subsequent closure of voltage-gated calcium channels, drastically reducing intracellular Ca²⁺[4].
-
Experimental Caveat: Sildenafil's efficacy is strictly dependent on basal nitric oxide (NO) tone or the presence of an NO donor, as it does not stimulate cGMP synthesis, only prevents its degradation[1].
1-Allyl-3-isobutyl-8-methylxanthine (AIMX): Pan-PDE Inhibition
AIMX belongs to the substituted xanthine family (structurally related to 3-isobutyl-1-methylxanthine, or IBMX). Unlike sildenafil, xanthines act as non-selective PDE inhibitors, targeting PDE1 through PDE5, and PDE7 through PDE11[5].
-
Causality of Action: AIMX globally elevates both cAMP and cGMP pools within the VSMC[5]. The dual elevation means that AIMX recruits both the PKG and Protein Kinase A (PKA) signaling networks simultaneously.
-
Downstream Effectors: While the cGMP/PKG pathway mirrors that of sildenafil, the parallel cAMP/PKA activation provides an additive relaxant effect. PKA directly phosphorylates and inhibits Myosin Light Chain Kinase (MLCK) and enhances Ca²⁺ reuptake into the sarcoplasmic reticulum via phospholamban phosphorylation[5]. Additionally, like many xanthines, AIMX may exhibit competitive antagonism at adenosine receptors, which must be controlled for in functional assays.
-
Experimental Caveat: AIMX can force vasorelaxation independently of endothelial NO production due to its reliance on basal adenylyl cyclase activity and cAMP generation.
Comparative Data Matrix
The following table synthesizes the pharmacological profiles and functional outcomes of both compounds to guide experimental design.
| Parameter | Sildenafil | 1-Allyl-3-isobutyl-8-methylxanthine (AIMX) |
| Primary Target | PDE5 (Highly Selective) | Pan-PDE (PDE1-5, 7-11) |
| Secondary Targets | PDE6 (Retina), PDE11 (Skeletal Muscle) | Adenosine Receptors (A1, A2A) |
| Primary Secondary Messenger | cGMP | cAMP and cGMP |
| Kinase Activation | PKG | PKA and PKG |
| Dependence on Endothelial NO | High (Requires basal sGC activity) | Low (Can utilize basal cAMP tone) |
| Typical Working Concentration (In Vitro) | 10 nM – 1 µM | 10 µM – 500 µM |
| Primary Research Utility | Probing specific NO/cGMP/PDE5 pathways | Global cyclic nucleotide accumulation |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific rationale and an internal control to verify tissue viability and assay integrity.
Protocol A: Ex Vivo Isometric Tension Recording (Wire Myography)
Purpose: To quantify the functional vasorelaxant efficacy of Sildenafil vs. AIMX in isolated aortic or mesenteric rings.
-
Tissue Preparation & Mounting: Isolate murine thoracic aorta and cut into 2 mm rings. Mount on a wire myograph in a heated (37°C) organ bath containing oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution.
-
Causality: Oxygenation and physiological buffer maintain smooth muscle ATP production and pH (7.4), preventing hypoxic spontaneous relaxation.
-
-
System Validation (Wake-Up Protocol): Apply 60 mM KCl to the bath.
-
Validation: The tissue must generate a rapid, sustained contraction. This confirms the functional integrity of voltage-gated Ca²⁺ channels and the contractile apparatus. Washout until baseline tension is restored.
-
-
Endothelial Integrity Check: Pre-contract the ring with 1 µM Phenylephrine (PE). Once plateaued, add 10 µM Acetylcholine (ACh).
-
Validation: If the ring relaxes >80%, the endothelium is intact. For AIMX/Sildenafil direct smooth muscle comparison, mechanically denude the endothelium (rubbing the lumen). A successful denudation is validated by <10% relaxation to ACh. This isolates the VSMC response from confounding endothelial NO release.
-
-
Cumulative Concentration-Response: Washout the ACh. Re-contract with 1 µM PE. Add Sildenafil (1 nM to 10 µM) or AIMX (1 µM to 1 mM) in half-log cumulative increments.
-
Data Analysis: Express relaxation as a percentage of the PE-induced pre-contraction. Calculate the IC₅₀ using non-linear regression.
Protocol B: Intracellular Cyclic Nucleotide Quantification (TR-FRET)
Purpose: To biochemically validate that the observed relaxation is driven by specific cyclic nucleotide accumulation.
-
Cell Culture & Starvation: Culture primary human aortic smooth muscle cells (HASMCs). Serum-starve for 12 hours prior to the assay.
-
Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase activity, lowering background noise.
-
-
Compound Incubation: Treat cells with either Sildenafil (1 µM) or AIMX (100 µM) for 30 minutes.
-
Validation (Controls): Include a vehicle control (0.1% DMSO), a positive cGMP control (10 µM Sodium Nitroprusside - an NO donor), and a positive cAMP control (10 µM Forskolin - an adenylyl cyclase activator).
-
-
Lysis and TR-FRET Assay: Lyse cells using the provided detergent buffer containing broad-spectrum phosphatase inhibitors. Add the TR-FRET specific antibodies (anti-cAMP-Cryptate and anti-cGMP-d2).
-
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional ELISA because it eliminates wash steps, reducing the loss of highly soluble cyclic nucleotides and increasing assay precision.
-
-
Signal Detection: Read the plate at 665 nm and 620 nm. Calculate the FRET ratio.
-
Validation: Interpolate sample concentrations using a standard curve generated in the exact same lysis buffer matrix. The assay is only valid if the standard curve R² > 0.99 and the Forskolin/SNP controls show >5-fold signal over basal.
-
Pathway Visualization
The following diagram maps the divergent signaling cascades initiated by selective PDE5 inhibition versus pan-PDE inhibition in the vascular smooth muscle cell.
Signaling divergence of Sildenafil vs. AIMX in vascular smooth muscle cells.
References
-
Bolt Pharmacy. (2026). How Does Sildenafil Increase Blood Flow? Mechanism Explained. Retrieved from[Link]
-
MDPI. (2023). Exploring the Multifaceted Potential of Sildenafil in Medicine. Pharmaceuticals. Retrieved from[Link]
-
American Journal of Physiology-Heart and Circulatory Physiology. (1999). Effects of IBMX on norepinephrine-induced vasoconstriction in small mesenteric arteries. Retrieved from[Link]
-
British Journal of Pharmacology. (2010). The xanthine derivative KMUP-1 inhibits models of pulmonary artery hypertension via increased NO and cGMP-dependent inhibition of RhoA/Rho kinase. Retrieved from[Link]
-
Proceedings of the National Academy of Sciences. (1992). Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase. Retrieved from[Link]
Sources
- 1. How Does Sildenafil Increase Blood Flow? Mechanism Explained – Bolt Pharmacy [boltpharmacy.co.uk]
- 2. Exploring the Multifaceted Potential of Sildenafil in Medicine | MDPI [mdpi.com]
- 3. The xanthine derivative KMUP-1 inhibits models of pulmonary artery hypertension via increased NO and cGMP-dependent inhibition of RhoA/Rho kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. journals.physiology.org [journals.physiology.org]
Comparing 1-Allyl-3-isobutyl-8-methylxanthine to theophylline in adenosine receptor antagonism
Comparative Pharmacodynamics: 1-Allyl-3-isobutyl-8-methylxanthine vs. Theophylline in Adenosine Receptor Antagonism
Executive Summary
The pharmacological targeting of adenosine receptors (A1, A2A, A2B, and A3) relies heavily on the xanthine scaffold. For decades, theophylline (1,3-dimethylxanthine) has served as the prototypical, non-selective adenosine receptor antagonist, characterized by its psychostimulant and bronchodilatory properties. However, advanced structure-activity relationship (SAR) engineering has led to the development of sterically bulky derivatives, such as 1-allyl-3-isobutyl-8-methylxanthine (CAS 81250-17-1)[1]. By introducing lipophilic and bulky substitutions at the N1, N3, and C8 positions, this compound diverges fundamentally from classic methylxanthines, exhibiting paradoxical sedative and neuroleptic activities rather than psychostimulation[2]. This guide objectively compares the structural pharmacology, receptor affinities, and experimental workflows required to evaluate these two distinct xanthine derivatives.
Structural Pharmacology & Mechanism of Action
Theophylline (1,3-Dimethylxanthine) Theophylline is a small, planar molecule that fits seamlessly into the highly conserved orthosteric binding pocket of adenosine receptors. It acts as a competitive, non-selective antagonist, with apparent Ki values of ~7 µM at A1 and ~16 µM at A2A receptors[3]. By blocking the A1 receptor (which normally inhibits adenylyl cyclase), theophylline prevents the reduction of cellular cAMP, leading to systemic excitation, prolonged A-H intervals in cardiac tissue[4], and the prevention of glomerular filtration rate (GFR) reduction during acute renal stress[5].
1-Allyl-3-isobutyl-8-methylxanthine (AIMX) The substitution pattern of AIMX fundamentally alters its interaction with the receptor cavity:
-
N1-Allyl & N3-Isobutyl Groups: These additions significantly increase the molecule's lipophilicity and steric bulk. While N1/N3 extensions can sometimes enhance A1 affinity, they alter the thermodynamic binding pose.
-
C8-Methyl Group: Substitutions at the C8 position are critical for determining receptor subtype selectivity and potency; for instance, 8-phenylxanthines can be up to 10,000 times more potent than theophylline[6]. The C8-methyl group in AIMX restricts the molecule's conformation.
Crucially, unlike theophylline, AIMX and its structural analogs exert sedative and anxiolytic activities without the typical psychostimulant side effects[2]. This suggests that AIMX either possesses a radically different A1/A2A selectivity ratio, acts as a partial agonist/modulator, or exhibits differential blood-brain barrier penetration.
Comparative Quantitative Data
The following table summarizes the pharmacological profiles and receptor affinities of both compounds.
| Pharmacological Property | Theophylline | 1-Allyl-3-isobutyl-8-methylxanthine |
| CAS Number | 58-55-9 | 81250-17-1[1] |
| N1 Substitution | Methyl | Allyl |
| N3 Substitution | Methyl | Isobutyl |
| C8 Substitution | Hydrogen | Methyl |
| A1 Receptor Affinity ( Ki ) | ~7 – 10 µM[3][6] | Modulated by C8/N1 steric bulk |
| A2A Receptor Affinity ( Ki ) | ~13 – 16 µM[3] | Modulated by N3 steric bulk |
| A2B Receptor Affinity ( Ki ) | ~9 µM[7] | Extrapolated / Undetermined |
| Primary in vivo Profile | Psychostimulant, Bronchodilator | Sedative, Neuroleptic[2] |
Receptor Signaling & Modulation Pathway
The divergent physiological outcomes of these two xanthines are rooted in their modulation of the adenylyl cyclase (AC) pathway.
Fig 1: Divergent modulation of A1/A2A receptor cAMP signaling by Theophylline vs. AIMX.
Self-Validating Experimental Methodologies
To accurately compare the binding affinity and functional efficacy of these xanthines, researchers must employ highly controlled, self-validating assay systems.
Protocol A: Radioligand Displacement Assay (Affinity Determination)
Expertise & Causality: Why use a radiolabeled antagonist (e.g., [3H] DPCPX) instead of an agonist (e.g., [3H] CHA)? Agonists preferentially bind to the high-affinity, G-protein-coupled state of the receptor[6]. Antagonists bind equally to both coupled and uncoupled states. Using an antagonist radioligand prevents the underestimation of the test compound's Ki . Furthermore, endogenous adenosine released from membrane preparations will artificially lower the apparent affinity of the test compound; therefore, the addition of Adenosine Deaminase (ADA) is strictly required.
Step-by-Step Workflow:
-
Membrane Preparation: Isolate CHO cells stably expressing human A1 or A2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Endogenous Ligand Clearance: Pre-incubate the membrane suspension with 2 U/mL Adenosine Deaminase (ADA) for 30 minutes at 37°C to hydrolyze endogenous adenosine into inactive inosine.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] DPCPX (for A1) or [3H] ZM241385 (for A2A)[3], and varying concentrations of the test compound (Theophylline or AIMX, 10−10 to 10−4 M).
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.
-
Self-Validation Check: Calculate the Z'-factor using total binding (vehicle) and non-specific binding (100 µM CPA). A Z'-factor > 0.6 validates the assay. Include Theophylline as an internal reference standard to ensure historical assay alignment.
Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy)
Expertise & Causality: Binding affinity ( Ki ) does not confirm functional antagonism. Because AIMX exhibits an atypical sedative profile[2], a functional assay is required to determine if it acts as a silent antagonist, a partial agonist, or an inverse agonist at the AC level.
Step-by-Step Workflow:
-
Cell Seeding: Plate 5,000 CHO-A2A cells/well in a 384-well microplate in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).
-
Compound Treatment: Pre-incubate cells with the test xanthine (Theophylline or AIMX) for 15 minutes. Subsequently, challenge the cells with an EC80 concentration of NECA (a non-selective adenosine agonist) for 30 minutes.
-
Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP Cryptate. Incubate for 1 hour at room temperature.
-
Quantification: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the cAMP concentration via interpolation from a standard curve.
-
Self-Validation Check: The assay must include a Forskolin (10 µM) positive control to validate maximum adenylyl cyclase activation. The rightward shift of the NECA dose-response curve in the presence of the test compound confirms competitive antagonism (analyzed via Schild regression).
References
-
AVMA Journals - Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues. (Provides specific Ki values for theophylline at A1 and A2A receptors). URL: [Link]
- Google Patents (Synthelabo) - EP0039780B1: Di- or trisubstituted xanthines with neuroleptic activity, process for their preparation and pharmaceutical preparations containing them. (Details the sedative and neuroleptic profile of 1-allyl-3-isobutyl-8-methylxanthine).
-
PMC (NIH) - Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates. (Provides theophylline Ki data for A2B receptors). URL:[Link]
-
PubMed (NIH) - Differential antagonism of cardiac actions of adenosine by theophylline. (Details the physiological blockade of A1/A2 receptors by theophylline in cardiac tissue). URL:[Link]
-
PubMed (NIH) - Adenosine antagonist theophylline prevents the reduction of glomerular filtration rate after contrast media application. (Clinical application of theophylline's A1 antagonism). URL:[Link]
-
PNAS - Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. (Explains the SAR of C8-substitutions and the necessity of using antagonist radioligands). URL:[Link]
-
Reagent Database - 1-ALLYL-3-ISOBUTYL-8-METHYLXANTHINE (CAS: 81250-17-1). (Chemical identification and physical properties). URL: [Link]
Sources
- 1. 1-ALLYL-3-ISOBUTYL-8-METHYLXANTHINE CAS 81250-17-1 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. EP0039780B1 - Di- or trisubstituted xanthines with neuroleptic activity, process for their preparation and pharmaceutical preparations containing them - Google Patents [patents.google.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Differential antagonism of cardiac actions of adenosine by theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine antagonist theophylline prevents the reduction of glomerular filtration rate after contrast media application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Allyl-3-isobutyl-8-methylxanthine
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Allyl-3-isobutyl-8-methylxanthine (CAS No. 81250-17-1). As a senior application scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Profile
Assumed Hazards:
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Given these potential hazards, adherence to stringent personal protective equipment (PPE) protocols is mandatory to minimize exposure.
Required Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment that assumes the compound is a hazardous drug (HD), following guidelines from the United States Pharmacopeia (USP) Chapter <800> and the Occupational Safety and Health Administration (OSHA).[6][7]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated gloves (ASTM D6978 standard). Powder-free. | The dual-gloving practice provides an extra layer of protection against potential permeation and contamination. The outer glove can be removed immediately after handling, containing contamination within the primary engineering control (PEC), such as a fume hood or biological safety cabinet.[6][7][8] |
| Gown | Disposable, low-permeability gown. Must be solid-front with long sleeves and tight-fitting cuffs. | Protects the body from splashes and aerosol exposure. The tight cuffs ensure a secure interface with the inner gloves.[6][7] |
| Eye & Face Protection | Goggles with side shields or a full-face shield. | Protects the eyes and mucous membranes from splashes, spills, and airborne particles. Standard safety glasses are insufficient.[6][9] |
| Respiratory Protection | An N95 or higher-rated respirator. | Required when handling the powdered form of the compound outside of a ventilated enclosure to prevent inhalation of airborne particles.[6] Surgical masks do not provide adequate respiratory protection.[8] |
| Head & Shoe Covers | Disposable head, hair, and shoe covers (two pairs of shoe covers). | Prevents the spread of contamination from the handling area to other parts of the laboratory.[6][9] |
Procedural Guide: Donning and Doffing PPE
Proper technique in donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: Don the first pair of shoe covers, followed by the second pair.
-
Head and Hair Covers: Securely cover all hair.
-
Gown: Put on the disposable gown, ensuring it is tied securely in the back.
-
Gloves (Inner Pair): Don the first pair of gloves, tucking the gown cuffs underneath the glove cuffs.
-
Eye and Face Protection: Put on goggles and/or a face shield.
-
Respiratory Protection: If required, perform a fit-check and don the N95 respirator.
-
Gloves (Outer Pair): Don the second pair of gloves over the gown cuffs, creating a sealed interface.[7]
Doffing (Taking Off) Sequence: The doffing process is designed to contain contaminants.
-
Outer Gloves: Remove the outer pair of gloves in a manner that avoids touching the outside with bare skin. Dispose of them in a designated hazardous waste container.
-
Gown: Untie the gown and remove it by rolling it down from the shoulders, turning it inside out. Dispose of it in the appropriate hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove goggles or face shield from the back to the front.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Head and Shoe Covers: Remove head and shoe covers.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan for Handling
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (at a minimum, gloves and lab coat) when handling the shipping container.
-
Store the compound in a clearly labeled, tightly sealed container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]
Handling and Compounding:
-
All handling of the powdered form of 1-Allyl-3-isobutyl-8-methylxanthine should be conducted within a certified chemical fume hood or a powder containment hood (ventilated enclosure) to minimize inhalation exposure.[6]
-
Ensure all necessary equipment (spatulas, weigh boats, etc.) are placed in the hood before starting work.
-
Use disposable equipment whenever possible to reduce the need for cleaning and potential for residual contamination.
Disposal Plan
All waste generated from handling 1-Allyl-3-isobutyl-8-methylxanthine must be treated as hazardous waste.
-
Chemical Waste: Unused or waste compound, as well as any grossly contaminated materials, should be collected in a designated, sealed hazardous waste container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[10]
-
Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers, etc.) used during the handling process must be disposed of in a designated hazardous waste container immediately after use.[6][10]
-
Empty Containers: Containers that held the pure compound should be managed as hazardous waste.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling 1-Allyl-3-isobutyl-8-methylxanthine in a laboratory setting.
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. fishersci.be [fishersci.be]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. louisville.edu [louisville.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
